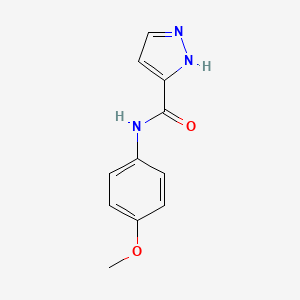

N-(4-Methoxyphenyl)-1H-pyrazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

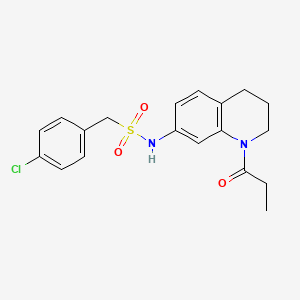

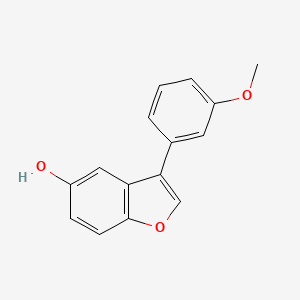

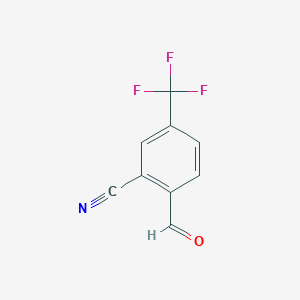

“N-(4-Methoxyphenyl)-1H-pyrazole-3-carboxamide” is a chemical compound that likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The “N-(4-Methoxyphenyl)” part suggests the presence of a methoxy group (-OCH3) attached to a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) at the 4th position .

Synthesis Analysis

The synthesis of similar compounds often involves reactions between appropriate precursors. For instance, a compound with a similar structure, N-(4-methoxyphenyl)-2-chloroacetamide, was prepared from the reaction of N-(4-methoxyphenyl)-2-chloroacetamide and (E)-3-(4-hydroxyphenyl)-1-phenyl-prop-2-en-1-one .

Molecular Structure Analysis

The molecular structure of a compound like “N-(4-Methoxyphenyl)-1H-pyrazole-3-carboxamide” would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “N-(4-Methoxyphenyl)-1H-pyrazole-3-carboxamide” would be determined using various analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and spectral properties .

科学的研究の応用

- Role of N-(4-Methoxyphenyl)-1H-pyrazole-3-carboxamide : Organic small molecules serve as hole-transporting materials (HTMs) in PSCs. Researchers have designed N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivative-based HTMs (CP1 and CP2) with different conjugated π-bridge cores. These HTMs exhibit better properties (stability and high hole mobility) compared to the parent H101 HTM. CP1-based PSCs achieve a higher power conversion efficiency (PCE) of 15.91% due to improved hole mobility and uniform film morphology .

- Role : PPARα is a nuclear receptor involved in lipid metabolism, inflammation, and energy homeostasis. Researchers investigate the compound’s interaction with PPARα and its potential therapeutic implications.

Perovskite Solar Cells (PSCs)

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Studies

Material Science and Fluorescence Imaging

Formazan Synthesis

作用機序

Safety and Hazards

特性

IUPAC Name |

N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-16-9-4-2-8(3-5-9)13-11(15)10-6-7-12-14-10/h2-7H,1H3,(H,12,14)(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKJNTNCDJJUPEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Methoxyphenyl)-1H-pyrazole-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2393190.png)

![(2E)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-2-enedioic acid](/img/structure/B2393199.png)

![Ethyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2393201.png)

![6-Isopropyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2393206.png)

![Ethyl 4-[(E)-N-(carbamothioylamino)-C-methylcarbonimidoyl]-5-methyl-1,2-oxazole-3-carboxylate](/img/structure/B2393212.png)